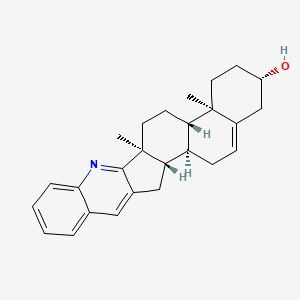
4-氟苯甲酰胺
描述
4-Fluorobenzamide is a chemical compound that has attracted significant interest in various fields of chemistry and materials science due to its unique properties. It serves as a core building block in synthesizing complex molecules for pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
4-Fluorobenzamide and its derivatives are synthesized through various methods, including the direct amidation of 4-fluorobenzoic acid or the acylation of 4-fluoroaniline. Recent research highlights innovative synthesis methods, such as the microwave-induced synthesis of fluorobenzamides, offering efficient and rapid production routes with potential antimicrobial applications (Desai et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like FTIR and NMR are pivotal in analyzing the molecular structure of 4-Fluorobenzamide derivatives. Studies reveal diverse molecular geometries, showcasing the influence of fluorine on molecular conformation and interactions. The crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, for example, demonstrates the planarity of the carbonyl and thiourea groups and their conformational behavior (Saeed et al., 2010).
Chemical Reactions and Properties
4-Fluorobenzamide participates in a variety of chemical reactions, including cycloaddition reactions and nucleophilic substitutions, underlining its versatility as a synthetic intermediate. The formal [4+2] cycloaddition reaction with maleic anhydride to produce fluorescent aminonaphthalic anhydrides is a notable example, highlighting its utility in creating functional materials (Lu et al., 2022).
Physical Properties Analysis
The physical properties of 4-Fluorobenzamide, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. Research on N-(arylsulfonyl)-4-fluorobenzamides provides insight into their solid-state properties and molecular conformations, facilitating the design of materials with desired characteristics (Suchetan et al., 2016).
Chemical Properties Analysis
4-Fluorobenzamide's chemical properties, including reactivity, stability, and electron distribution, are influenced by the fluorine atom's electronegativity. Iron-catalyzed, fluoroamide-directed C-H fluorination exemplifies the reactivity of fluorobenzamides, showcasing the potential for selective modification of molecular structures (Groendyke et al., 2016).
科学研究应用
分子晶体中的电荷密度分析:4-氟苯甲酰胺用于研究分子晶体中的电荷密度分布。对4-氟苯甲酰胺等化合物的研究有助于利用X射线衍射数据了解Cl···F和F···F分子间相互作用的性质(Hathwar & Row, 2011)。
PET成像配体:已经用于合成氟化卤苯甲酰胺作为正电子发射断层扫描(PET)成像的西格玛受体配体。这些化合物显示出高的西格玛-1亲和力,并且是成像含有西格玛受体组织的潜在候选者(Dence et al., 1997)。
晶体结构分析:已经分析了各种N-(芳基磺酰基)-4-氟苯甲酰胺的晶体结构,有助于理解相关结构中的分子构象和相互作用(Suchetan et al., 2016)。
抗菌剂:合成了4-氟苯甲酰胺衍生物并评估了其抗菌活性。这些化合物对各种细菌和真菌菌株显示出显著活性,突显了氟原子在增强抗菌活性方面的重要性(Desai et al., 2013)。
抗炎和镇痛剂:已开发出新型的4-氟苯甲酰胺衍生物作为抗炎和镇痛剂。这些化合物显示出有希望的活性,并且与标准非甾体类抗炎药相比具有增强的胃耐受性,表明它们在医学应用中的潜力(Halim et al., 2021)。
抑制细菌尿素酶:N-[二氨基膦基]-4-氟苯甲酰胺(氟罗胺)已被确认为细菌尿素酶的有效抑制剂。该化合物显示出在治疗感染引起的尿结石和抑制某些细菌生长方面的潜力(Millner et al., 1982; Kenny, 1983)。
安全和危害
4-Fluorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
属性
IUPAC Name |
4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHYTGVCGVETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231717 | |
| Record name | 4-Fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzamide | |
CAS RN |
824-75-9 | |
| Record name | 4-Fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Fluorobenzamide?
A1: 4-Fluorobenzamide has a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol.
Q2: Are there any spectroscopic data available for 4-Fluorobenzamide and its derivatives?
A3: Yes, researchers commonly utilize techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of 4-Fluorobenzamide derivatives. [, , , ]
Q3: What is known about the electron density distribution in 4-Fluorobenzamide?
A4: Studies employing high-resolution X-ray diffraction and theoretical calculations have explored the electron density distribution in 4-Fluorobenzamide. These studies have revealed details about the nature of C-F bonding and intermolecular interactions in the solid state. [, ]
Q4: Have any polymorphic forms of 4-Fluorobenzamide been reported?
A5: Yes, a study identified two distinct monoclinic polymorphs of N-[bis(morpholin-4-yl)phosphinoyl]-4-fluorobenzamide, characterized by different space groups (P21/n and C2/c). These polymorphs showcase variations in their crystal packing and intermolecular interactions. []
Q5: Has 4-Fluorobenzamide been explored in the context of material science?
A6: Yes, researchers have investigated 4-Fluorobenzamide derivatives for applications in materials. For example, semiaromatic polyamides containing 4-Fluorobenzamide units have been synthesized and found to possess desirable thermal and mechanical properties, making them suitable for use as heat-resistant optical films. []
Q6: Does 4-Fluorobenzamide have any known biological activity?
A7: Yes, 4-Fluorobenzamide derivatives have demonstrated various biological activities, including anti-HIV, antinociceptive, antimicrobial, and urease inhibitory properties. [, , , ]
Q7: How do 4-Fluorobenzamide derivatives exert their anti-HIV activity?
A8: Studies suggest that 4-Fluorobenzamide derivatives might function as HIV-1 integrase inhibitors. Docking studies indicate that their antiviral activity could involve interactions with the Mg2+ coordination site of the HIV-1 integrase enzyme. []
Q8: What is the mechanism of action of 4-Fluorobenzamide derivatives in pain management?
A9: While the precise mechanism remains unclear, studies on N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, which include a 4-Fluorobenzamide moiety, indicate potential antinociceptive properties. These compounds exhibited significant pain-reducing effects in animal models. []
Q9: What is known about the pharmacokinetics of 4-Fluorobenzamide derivatives in animal models?
A10: Research on a specific 4-Fluorobenzamide derivative, YM758, a “funny” If current channel inhibitor, provides insights into its pharmacokinetic properties. Studies in dogs revealed that the drug's effect on heart rate lasted longer than its plasma concentration, suggesting strong binding to its target. Additionally, research explored the role of transporters, such as OATP1B1 and MDR1, in the hepatic uptake and excretion of YM758 in rats and humans. [, , , ]
Q10: Has 4-Fluorobenzamide or its derivatives been used for PET imaging?
A11: Yes, 18F-labeled 4-Fluorobenzamide derivatives, such as 18F-FB-A20FMDV2 and 18F-FBzBMS, have been developed and investigated as PET tracers for imaging the αvβ6 integrin and the endothelin-A receptor, respectively. These tracers exhibited specific binding to their targets in preclinical and clinical settings. [, ]
Q11: Is there any information available about the toxicology and safety of 4-Fluorobenzamide derivatives?
A12: Preclinical toxicology assessments of 18F-FB-A20FMDV2, a 4-Fluorobenzamide derivative developed for imaging αvβ6 integrin, revealed no adverse findings. Additionally, the first-in-human study of this tracer showed no adverse effects in healthy subjects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

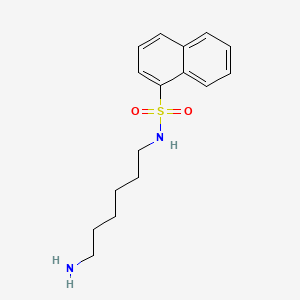
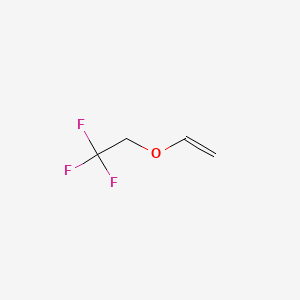
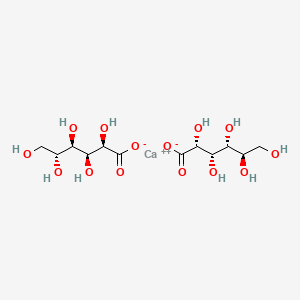
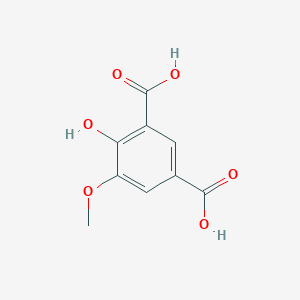

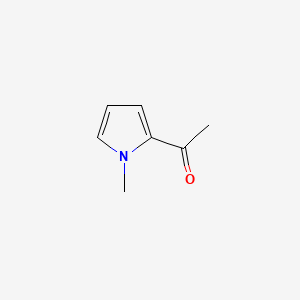
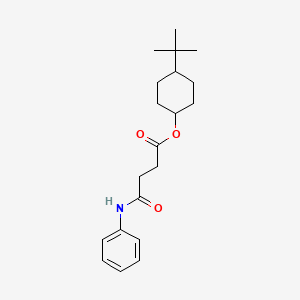
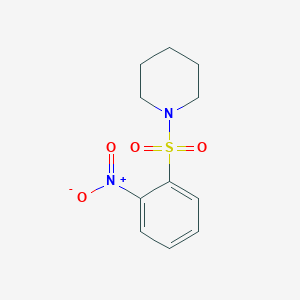
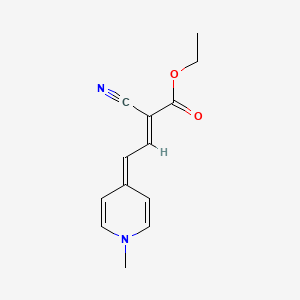
![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)
![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)


